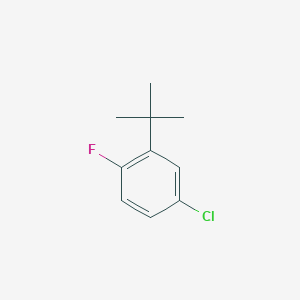

2-(Tert-butyl)-4-chloro-1-fluorobenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis Methodologies

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in contemporary organic synthesis. chemscene.com They serve as versatile intermediates for creating complex molecular architectures, finding extensive use in the production of pharmaceuticals, agrochemicals, and advanced materials. cas.cz The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific reaction conditions, making it a key functional group for a variety of chemical transformations.

The utility of aryl halides is particularly evident in the realm of cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials. cas.cznih.gov These reactions offer a powerful and efficient means to construct biaryl systems and other complex scaffolds that are prevalent in many biologically active compounds. nih.gov The reactivity of the aryl halide in these transformations is dependent on the nature of the halogen, with iodine being more reactive than bromine or chlorine. chemscene.com

Furthermore, aryl halides can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is substituted with electron-withdrawing groups. cas.cznih.govsynquestlabs.com This class of reactions provides a direct method for the introduction of a variety of nucleophiles onto the aromatic ring, further highlighting the synthetic versatility of aryl halides. cas.czsynquestlabs.com

Unique Stereoelectronic Attributes of tert-Butyl Substituents in Aromatic Systems

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on an aromatic ring. Its large size can sterically hinder the positions adjacent (ortho) to it, influencing the regioselectivity of incoming reagents in electrophilic aromatic substitution reactions. nih.gov This steric hindrance can direct substitution to the less hindered para position. matrix-fine-chemicals.com For instance, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer. matrix-fine-chemicals.com

From an electronic standpoint, the tert-butyl group is generally considered to be an electron-donating group. This is attributed to a combination of inductive effects and hyperconjugation. matrix-fine-chemicals.com The sp3-hybridized carbon atoms of the tert-butyl group donate electron density to the sp2-hybridized carbon of the aromatic ring through the sigma bond network (inductive effect). matrix-fine-chemicals.com Additionally, hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the pi-system of the aromatic ring, also contributes to its electron-donating nature. matrix-fine-chemicals.com These electronic effects activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. matrix-fine-chemicals.com The interplay of these steric and electronic effects is a key consideration in the synthetic applications of tert-butyl substituted aromatic compounds. google.com

Overview of 2-(Tert-butyl)-4-chloro-1-fluorobenzene as a Subject of Advanced Chemical Inquiry

The compound this compound is a polysubstituted aromatic hydrocarbon. Its structure incorporates a fluorine atom, a chlorine atom, and a tert-butyl group attached to a benzene (B151609) ring. While detailed research dedicated exclusively to this specific molecule is not extensively documented in publicly available literature, its chemical structure suggests it as a molecule of significant interest for several reasons.

The presence of multiple halogen substituents (fluorine and chlorine) at different positions on the benzene ring, combined with the bulky tert-butyl group, makes it a potentially valuable intermediate in organic synthesis. The different reactivities of the C-F and C-Cl bonds could allow for selective transformations in cross-coupling or nucleophilic substitution reactions. The position of the tert-butyl group ortho to the fluorine and meta to the chlorine introduces specific steric and electronic biases that could be exploited in the design of complex molecules.

Based on its structural motifs, this compound could potentially be synthesized through electrophilic substitution reactions, such as the Friedel-Crafts alkylation of 1-chloro-4-fluorobenzene. However, controlling the regioselectivity of such a reaction to obtain the desired 2-substituted product could be challenging due to the directing effects of the existing substituents and the steric bulk of the incoming tert-butyl group.

Interactive Data Table for this compound: (Note: The following properties are predicted based on computational models as experimental data is not readily available.)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H12ClF |

| Molecular Weight | 186.65 g/mol |

| Boiling Point | ~200-220 °C |

| Density | ~1.1 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chloro-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJMREJLTSVHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 4 Chloro 1 Fluorobenzene and Analogous Systems

Established and Novel Synthetic Routes for Halogenated tert-Butylbenzenes

The construction of halogenated tert-butylbenzenes can be approached through various synthetic pathways, primarily involving electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Electrophilic Aromatic Substitution Strategies in the Synthesis of Fluorinated tert-Butyl Aromatics

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The introduction of substituents onto a benzene (B151609) ring is guided by the electronic properties of the groups already present. In the context of synthesizing 2-(tert-butyl)-4-chloro-1-fluorobenzene, a plausible approach involves the sequential halogenation of a tert-butylated fluorobenzene precursor.

The direct halogenation of a monosubstituted or disubstituted benzene ring is a common method for introducing halogen atoms. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. For a precursor like 1-tert-butyl-4-fluorobenzene, both the tert-butyl group and the fluorine atom are ortho-, para-directors.

A potential synthetic route to this compound could involve the chlorination of 1-tert-butyl-4-fluorobenzene. The tert-butyl group is a strongly activating, electron-donating group, while the fluorine atom is a deactivating group due to its high electronegativity, yet it still directs incoming electrophiles to the ortho and para positions through resonance effects.

Another well-established method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt from an aniline derivative, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.org A plausible synthetic route to this compound could, therefore, start from 4-tert-butyl-2-chloroaniline. Diazotization of this aniline followed by treatment with a fluoride (B91410) source, such as in the Balz-Schiemann reaction, would yield the desired product. Recent advancements in the Sandmeyer reaction include electrochemical methods that utilize simple and inexpensive halogen sources. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 1-tert-butyl-4-fluorobenzene | Cl2, Lewis Acid | This compound | Electrophilic Aromatic Chlorination |

| 4-tert-butyl-2-chloroaniline | 1. NaNO2, HBF4 2. Heat | This compound | Balz-Schiemann Reaction |

The regioselectivity of electrophilic halogenation on a substituted benzene ring is a delicate balance of electronic and steric effects. The tert-butyl group, being a strong electron-donating group, activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. However, the bulkiness of the tert-butyl group can sterically hinder the approach of the electrophile to the ortho positions.

The electronic activation by the tert-butyl group at the 2-position is expected to be stronger than the deactivation by the fluorine atom at the same position. Therefore, the incoming electrophile would preferentially attack the 2-position. However, the steric hindrance from the adjacent tert-butyl group could favor substitution at the less hindered 3-position. The precise outcome would depend on the specific reaction conditions, including the nature of the halogenating agent and the catalyst used.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| -C(CH3)3 | Activating (+I) | Ortho, Para | High at ortho positions |

| -F | Deactivating (-I), Donating (+R) | Ortho, Para | Low |

| -Cl | Deactivating (-I), Donating (+R) | Ortho, Para | Moderate |

Nucleophilic Aromatic Substitution Approaches in Fluorobenzene Functionalization

Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the synthesis of functionalized fluoroarenes. This approach typically involves the displacement of a leaving group on the aromatic ring by a nucleophile.

Direct nucleophilic fluorination involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, a potential precursor could be a derivative of 2-tert-butyl-4-chlorophenol. Conversion of the hydroxyl group into a good leaving group, such as a tosylate or triflate, would render the carbon atom susceptible to nucleophilic attack by a fluoride source. Various fluoride salts, such as potassium fluoride or cesium fluoride, can be employed, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion. scispace.comresearchgate.netnih.govelsevierpure.com

A two-step procedure for the transformation of 4-tert-butylphenols into 4-fluorophenols has been described, which involves an initial oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, followed by an acid-catalyzed aromatization with the loss of isobutene. This methodology could potentially be adapted for the synthesis of the target molecule from a suitably substituted phenol (B47542).

The formation of a highly reactive benzyne (B1209423) intermediate provides another avenue for the synthesis of fluoroarenes. Benzynes are typically generated from dihaloarenes by treatment with a strong base. masterorganicchemistry.com The subsequent addition of a nucleophile to the benzyne can lead to the formation of a variety of substituted aromatic compounds.

In the context of synthesizing this compound, a hypothetical precursor could be 1,3-dichloro-4-tert-butylbenzene. Treatment of this compound with a strong base, such as sodium amide or an organolithium reagent, could potentially lead to the formation of a tert-butyl-chlorobenzyne intermediate. Subsequent trapping of this benzyne with a fluoride source would then yield the desired product. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne would be a critical factor in determining the final product distribution.

Microflow Chemistry and Continuous Flow Systems in the Synthesis of Halogenated Arenes

The synthesis of halogenated arenes, including structures analogous to this compound, is increasingly benefiting from the adoption of microflow chemistry and continuous flow systems. rsc.orgsemanticscholar.orgsioc-journal.cn These technologies offer significant advantages over traditional batch processing, particularly in managing the safety and selectivity of halogenation reactions, which are often highly exothermic and rapid. rsc.orgsemanticscholar.orgresearchgate.net

The miniaturized nature of these systems allows for the exploration of "forbidden" chemistries—reactions that are too hazardous to perform on a large scale in batch mode. researchgate.net This includes metal-halogen exchange reactions to generate highly reactive intermediates like benzynes from dihaloarenes, where precise temperature control and reagent dosing are critical. nih.gov The ability to safely handle these intermediates opens up novel synthetic routes to complex halogenated aromatic compounds.

| Advantage of Continuous Flow Systems | Description | Relevance to Halogenated Arene Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and in-line quenching capabilities minimize risks associated with handling toxic and corrosive halogenating agents. rsc.orgsemanticscholar.org | Allows for the safe use of reagents like elemental halogens and hydrogen halides. |

| Precise Process Control | Accurate control over temperature, pressure, residence time, and stoichiometry. sioc-journal.cn | Improves selectivity and reduces the formation of undesired isomers or poly-halogenated byproducts. |

| Superior Heat and Mass Transfer | High surface-area-to-volume ratio prevents hotspots and ensures uniform reaction conditions. sioc-journal.cnnih.gov | Crucial for managing highly exothermic halogenation reactions and ensuring consistent product quality. |

| Scalability | Production can be scaled up by extending the operation time or by numbering-up (using multiple reactors in parallel). | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

Advanced Radiosynthetic Strategies Incorporating Halogenated tert-Butyl Phenyl Moieties

Automated Radiochemistry for Fluorine-18 Labeling

The clinical translation of positron emission tomography (PET) radiotracers, including those with halogenated tert-butyl phenyl structures, heavily relies on automated radiosynthesis. rsc.org Cassette-based automated platforms, such as the GE FASTlab and Trasis AllInOne, are widely adopted for the Good Manufacturing Practice (GMP) compliant production of fluorine-18 ([¹⁸F]) based radiopharmaceuticals. rsc.orgresearchgate.net These systems automate the entire radiosynthesis process, from the initial trapping of cyclotron-produced [¹⁸F]fluoride to the final purification of the radiolabeled compound, ensuring reproducibility, high yields, and operator safety. researchgate.net

Automation is essential for handling the short half-life of fluorine-18 (approximately 109.8 minutes) and the complexities of multi-step syntheses. rsc.orgmdpi.com A typical automated process involves the elution of [¹⁸F]fluoride from an ion-exchange cartridge, azeotropic drying with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), the labeling reaction with the precursor in a suitable solvent, and subsequent purification, often via semi-preparative HPLC. mdpi.com The entire process for producing a final, injectable radiopharmaceutical can be completed in under 100 minutes. rsc.orgmdpi.com This streamlined workflow is crucial for the routine clinical production of PET tracers. rsc.org

Precursor Design and Labeling Reaction Optimization in Radiotracer Synthesis

The successful synthesis of [¹⁸F]-labeled radiotracers containing a halogenated tert-butyl phenyl moiety depends critically on precursor design and the optimization of labeling conditions. The most common method for introducing fluorine-18 is through nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group on an aromatic ring. acs.orgnih.gov For this SₙAr reaction to be efficient, the phenyl ring must be activated by electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (e.g., Cl, Br, I, tosylate, triflate, or a trimethylammonium group). acs.orgnih.gov

Precursor design focuses on creating molecules that are stable yet reactive enough for efficient [¹⁸F]-fluorination under mild conditions. For moieties containing tert-butyl phenyl groups, specific precursors have been developed. For example, silicon-based fluoride acceptors (SiFA), such as di-tert-butylphenyl fluorosilane, have proven effective for ¹⁸F-labeling via isotope exchange. nih.gov These di-tert-butylphenyl based compounds have demonstrated excellent stability. nih.gov Another strategy involves the use of diaryliodonium salt precursors, which can undergo efficient [¹⁸F]-fluorination at high temperatures, often with the addition of a radical scavenger to prevent precursor decomposition. nih.gov

Optimization of the labeling reaction is a multifactorial process aimed at maximizing the radiochemical yield (RCY). researchgate.net Key parameters that are systematically varied include the amount of precursor, the type and amount of catalyst or phase-transfer agent, solvent, reaction temperature, and reaction time. researchgate.net For instance, nucleophilic aromatic substitutions typically require high temperatures (often >100°C) and polar aprotic solvents like DMSO or DMF. acs.orgnih.gov The optimization process is crucial as it directly impacts the final yield and molar activity of the radiotracer. researchgate.net

| Parameter | Influence on Labeling Reaction | Typical Optimization Strategy |

|---|---|---|

| Precursor Amount | Affects radiochemical yield and molar activity. Too little may limit yield, while too much can complicate purification and lower molar activity. | Varying the precursor concentration to find a balance between high RCY and sufficient molar activity. researchgate.net |

| Temperature | Reaction rates are highly temperature-dependent. Higher temperatures often increase the rate of nucleophilic aromatic substitution. acs.orgnih.gov | Testing a range of temperatures (e.g., 80°C to 150°C) to maximize RCY without degrading the precursor or product. researchgate.net |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to product decomposition. | Conducting time-course studies (e.g., 10-30 minutes) to identify the point of maximum product formation. mdpi.comresearchgate.net |

| Solvent | The choice of a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) is critical for solubilizing the fluoride-catalyst complex. nih.gov | Screening different solvents to find the one that provides the best combination of precursor solubility and reaction efficiency. |

| Base/Catalyst | A phase-transfer catalyst (e.g., Kryptofix K₂₂₂) and a base (e.g., K₂CO₃) are essential for activating the [¹⁸F]fluoride. mdpi.comnih.gov | Optimizing the amounts of both the catalyst and the base to ensure high fluoride reactivity. researchgate.net |

Based on a comprehensive search of publicly available scientific literature and spectral databases, detailed experimental spectroscopic data specifically for the compound This compound is not available.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the advanced spectroscopic characterization techniques requested. Information exists for related isomers, such as 4-(tert-butyl)-2-chloro-1-fluorobenzene, and for compounds with similar substitution patterns on different aromatic cores, but this data is not directly applicable to the structural elucidation and purity assessment of this compound.

To fulfill the request, published experimental data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, IR Spectroscopy, and Single Crystal X-Ray Diffraction for this specific compound would be required. Without access to these primary data sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. In aromatic compounds such as 2-(Tert-butyl)-4-chloro-1-fluorobenzene, the most significant electronic transitions are the π → π* transitions associated with the benzene (B151609) ring's conjugated π-electron system.

The UV spectrum of benzene, the parent chromophore, typically displays three absorption bands: an intense E1 band around 184 nm, a less intense E2 band near 204 nm, and a weak, vibrationally-structured B-band (benzenoid band) around 256 nm. spcmc.ac.inquimicaorganica.org The E bands result from allowed transitions, while the B-band arises from a symmetry-forbidden transition. spcmc.ac.in The position and intensity of these bands are highly sensitive to the nature and position of substituents on the benzene ring. up.ac.za

For this compound, the UV-Vis spectrum is influenced by the combined electronic effects of the tert-butyl, chloro, and fluoro substituents. These groups modify the energy levels of the π molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.

Detailed Research Findings:

Tert-butyl Group: Alkyl groups, such as the tert-butyl group, are known to cause a bathochromic (red) shift in the B-band of the benzene ring. spcmc.ac.in This shift to longer wavelengths is attributed to hyperconjugation, where the σ electrons of the alkyl C-H bonds interact with the π-electron system of the ring. spcmc.ac.in This interaction raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π → π* transition. Studies on various alkylbenzenes have consistently shown this trend. nist.govacs.org

Chloro and Fluoro Groups: Halogen substituents exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M) due to their lone pairs of electrons. msu.edulibretexts.org For halogens, the inductive effect generally deactivates the ring towards electrophilic substitution, but the resonance effect influences the UV-Vis spectrum by causing a bathochromic shift and an increase in the intensity of the B-band (hyperchromic effect). spcmc.ac.incdnsciencepub.com This is because the lone pairs on the halogens can be delocalized into the π-system of the ring, extending the conjugation. spcmc.ac.in

Comparing the halogens, the mesomeric effect on the B-band is reportedly greater for chlorine than for fluorine. cdnsciencepub.com The UV spectrum of chlorobenzene (B131634) in alcohol shows absorption maxima at approximately 245 nm, 251 nm, 258 nm, and 264 nm. nih.gov Fluorobenzene exhibits an excitation peak at 266 nm. aatbio.com The presence of these halogen atoms on the benzene ring of this compound is expected to contribute significantly to a red shift of the B-band compared to benzene.

The cumulative effect of the tert-butyl, chloro, and fluoro groups on the benzene ring in this compound would be a notable bathochromic and hyperchromic shift of the B-band. The precise λmax would depend on the interplay of the inductive and resonance effects of the halogens and the hyperconjugative effect of the tert-butyl group, as well as their relative positions on the ring. up.ac.za

Solvents can also influence the position and fine structure of absorption bands. sciencepublishinggroup.comtutorchase.com Polar solvents, for instance, can interact with the solute and alter the energy levels of the electronic states, often leading to a loss of the fine vibrational structure observed in non-polar solvents. spcmc.ac.inlibretexts.org

The following table summarizes the typical UV absorption data for benzene and related monosubstituted compounds, which provides a basis for predicting the spectral characteristics of this compound.

| Compound | B-Band λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Benzene | ~256 | ~200 | Hexane |

| Toluene | ~262 | ~300 | Hexane |

| Tert-butylbenzene | ~263 | ~300 | Isooctane |

| Fluorobenzene | ~266 | ~750 | Ethanol |

| Chlorobenzene | ~264 | ~220 | Ethanol |

Data compiled from various sources for comparative purposes.

Based on this data, it is anticipated that the B-band for this compound would appear at a wavelength longer than that of any of the individual monosubstituted compounds, likely in the 270-280 nm range, with a significantly increased molar absorptivity compared to benzene.

Computational Chemistry and Theoretical Modeling of 2 Tert Butyl 4 Chloro 1 Fluorobenzene

Quantum Chemical Approaches for Electronic Structure and Molecular Geometry Optimization

Quantum chemical methods are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons (its electronic structure). These calculations solve approximations of the Schrödinger equation, providing foundational information about the molecule's properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it well-suited for studying aromatic compounds. edu.krd DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov This approach is used to perform geometry optimization, where the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation is found.

For a molecule like 2-(tert-butyl)-4-chloro-1-fluorobenzene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its ground state geometry. nih.govprensipjournals.com The calculation would yield precise values for bond lengths (the distances between atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational orientation between planes of atoms). These parameters define the molecule's optimized structure. For instance, calculations on similar substituted benzenes have demonstrated the ability of DFT to accurately determine these geometric parameters. niscpr.res.in

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths (Å) | C1-F | 1.35 |

| C2-C(tert-butyl) | 1.54 | |

| C4-Cl | 1.74 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | C2-C1-F | 119.5 |

| C3-C4-Cl | 120.5 | |

| C-C-C (aromatic) | 118.0 - 122.0 | |

| Dihedral Angles (°) | F-C1-C2-C3 | 0.0 |

| Cl-C4-C3-C2 | 0.0 |

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the electronic wavefunction and energy of a quantum many-body system. prensipjournals.com HF theory is considered a mean-field theory, as it treats each electron as moving in the average potential field created by all other electrons, rather than accounting for instantaneous electron-electron correlations. prensipjournals.com While generally less accurate than modern DFT methods for many properties due to this lack of electron correlation, HF is crucial for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced computational methods.

An HF analysis of this compound would provide insights into its molecular orbitals and their energies. Comparing HF and DFT results is a common practice in computational studies. For example, a study on 2-chloro-1-fluoro-4-nitrobenzene used both HF and DFT methods to calculate NMR chemical shifts, showing that both methods can yield results in general agreement with experimental data, though DFT is often more accurate. prensipjournals.com The HF method remains a valuable tool for fundamental electronic structure analysis.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. edu.krdirjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more willing to undergo chemical reactions. edu.krd Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. edu.krd

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.35 |

| HOMO-LUMO Gap (ΔE) | 5.50 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. youtube.com It is a valuable tool for understanding and predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com

Red/Orange/Yellow areas indicate electron-rich regions with a negative electrostatic potential, which are susceptible to attack by electrophiles. youtube.com

Blue/Purple areas indicate electron-deficient regions with a positive electrostatic potential, which are susceptible to attack by nucleophiles. youtube.com

Green areas represent regions of neutral or near-zero potential. youtube.comresearchgate.net

For this compound, an MEP map would show negative potential (red) around the electronegative fluorine and chlorine atoms and over the π-system of the benzene (B151609) ring. researchgate.netresearchgate.net The hydrogen atoms of the tert-butyl group would likely show a positive potential (blue). Such a map helps identify the most likely sites for chemical attack, providing a visual guide to the molecule's reactivity. walisongo.ac.id

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry is not only used to predict structure and reactivity but also to simulate various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of newly synthesized compounds.

For this compound, methods like DFT and HF can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of NMR chemical shifts (both ¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. A computational study on the related molecule 2-chloro-1-fluoro-4-nitrobenzene demonstrated that both DFT and HF methods could predict chemical shifts that were in good agreement with experimental values. prensipjournals.com Similarly, the vibrational frequencies from a calculated IR spectrum can be matched to an experimental spectrum to identify characteristic functional group absorptions. niscpr.res.in

Interactive Table 3: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm). (Note: This table is an example of how theoretical data is compared with experimental results. Data is not specific to this compound.)

| Carbon Atom | Theoretical Shift (DFT) | Theoretical Shift (HF) | Experimental Shift |

| C1 (C-F) | 162.5 | 170.1 | 160.8 |

| C2 (C-tBu) | 135.0 | 142.3 | 133.2 |

| C3 | 128.9 | 133.5 | 127.5 |

| C4 (C-Cl) | 130.1 | 135.8 | 128.8 |

| C5 | 129.5 | 134.2 | 128.1 |

| C6 | 116.8 | 121.0 | 115.9 |

Computational NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

To perform and report on computational Nuclear Magnetic Resonance (NMR) chemical shift predictions, a basis of experimental NMR data is typically used for comparison and validation of the theoretical models. Despite extensive searches, no experimental ¹H, ¹³C, or ¹⁹F NMR spectra for this compound have been found in publicly accessible scientific databases.

The theoretical prediction of NMR chemical shifts is a well-established methodology in computational chemistry, often employing Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. This process involves:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Shielding Tensor Calculation: Computing the magnetic shielding for each nucleus (¹H, ¹³C, ¹⁹F).

Chemical Shift Calculation: Referencing the computed shielding values against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F, to yield predicted chemical shifts (δ).

Without experimental data to confirm the structure and serve as a benchmark, any purely theoretical prediction would be unverified. A meaningful analysis requires a comparison between predicted and experimental values to assess the accuracy of the computational methods (e.g., choice of functional and basis set). As this data is not available, a data table and detailed research findings for this subsection cannot be generated.

Intermolecular Interaction Analysis using Hirshfeld Surfaces

The analysis of intermolecular interactions using Hirshfeld surfaces is entirely dependent on the availability of a solved crystal structure, determined by techniques such as X-ray crystallography. This analysis maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. Key outputs include:

d_norm surfaces: These surfaces highlight intermolecular contacts shorter than van der Waals radii, indicating significant interactions.

A thorough search has found no published crystal structure for this compound. Without the crystallographic information file (CIF), it is impossible to generate or analyze Hirshfeld surfaces for this molecule. Consequently, no data tables or detailed findings regarding its intermolecular interactions can be provided.

Solvation Models in Computational Investigations (PCM, SMD)

Computational investigations into the behavior of a molecule in solution often employ implicit solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models simulate the effect of a solvent by placing the solute molecule in a cavity within a continuous dielectric medium, representing the solvent. They are used to calculate properties such as:

Solvation free energy.

The effect of the solvent on molecular geometry and electronic properties.

Solvent effects on reaction pathways and spectroscopic properties (like NMR shifts).

While PCM and SMD are standard tools in computational chemistry, their application requires a specific research question or system to model. No computational studies employing these models for this compound have been found in the literature. Therefore, there are no research findings, data tables, or detailed analyses to report for this specific compound.

Role in Advanced Organic Synthesis and Material Science Precursors

2-(Tert-butyl)-4-chloro-1-fluorobenzene as a Versatile Synthetic Building Block

While specific literature detailing the extensive use of this compound as a versatile synthetic building block is limited, its structure suggests a number of potential applications in organic synthesis. The presence of three distinct functional groups on the benzene (B151609) ring—a fluorine atom, a chlorine atom, and a tert-butyl group—offers multiple sites for selective modification. The tert-butyl group, being a bulky alkyl substituent, exerts a significant steric influence, which can direct incoming reagents to specific positions on the aromatic ring. This steric hindrance can be a powerful tool for achieving regioselectivity in electrophilic aromatic substitution reactions. researchgate.net

The fluorine and chlorine atoms provide handles for various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of complex organic molecules. The differential reactivity of the C-F and C-Cl bonds can, in principle, be exploited for sequential functionalization. For instance, the C-Cl bond is generally more susceptible to cleavage by transition metal catalysts than the C-F bond, allowing for selective reactions at the chlorine-bearing position.

The synthesis of related compounds, such as 4-tert-butyl-1-chlorobenzene, often involves Friedel-Crafts alkylation of a substituted benzene. google.com The synthesis of this compound would likely follow a similar strategy, potentially starting from 4-chloro-1-fluorobenzene and introducing the tert-butyl group via alkylation. The directing effects of the fluorine and chlorine substituents would influence the position of the incoming tert-butyl group. researchgate.net

Application in the Construction of Fluorinated Scaffolds for Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govethernet.edu.et Fluorinated aromatic compounds are key components in the synthesis of a vast array of pharmaceuticals. Although direct applications of this compound in medicinal chemistry are not extensively reported, its structural motifs are present in more complex bioactive molecules. For example, a radiolabeled compound synthesized for potential use in myocardial perfusion imaging incorporates a 4-chloro-2-tert-butyl-pyridazinone core, highlighting the relevance of this substitution pattern in the design of biologically active molecules. nih.gov

The this compound scaffold can be envisioned as a precursor to a variety of fluorinated molecules with potential therapeutic applications. The tert-butyl group can provide a lipophilic anchor or a steric shield to protect adjacent functional groups from metabolic degradation. The fluorine and chlorine atoms can be replaced or modified to introduce other functionalities, allowing for the exploration of structure-activity relationships. The synthesis of fluorinated anti-tubercular compounds, for instance, often involves the introduction of fluorine onto an aromatic ring to modulate the drug's properties. nih.gov

Development of Functional Materials Incorporating Halogenated tert-Butyl Aromatics

Halogenated aromatic compounds, particularly those containing fluorine, are important building blocks for functional materials with applications in electronics, optics, and polymer science. The unique electronic properties of the C-F bond, such as its high polarity and strength, can impart desirable characteristics to materials, including thermal stability, chemical resistance, and specific electronic behaviors.

While there is no specific mention in the available literature of this compound being used in functional materials, the incorporation of halogenated tert-butyl aromatic units is a known strategy. The bulky tert-butyl group can disrupt crystal packing and enhance the solubility of polymers, making them more processable. In the context of liquid crystals, for example, the shape and polarity of molecules containing halogenated phenyl rings are crucial for their mesomorphic properties.

The combination of a fluoro, a chloro, and a tert-butyl group on a benzene ring suggests potential for creating materials with tailored properties. For example, this compound could be a monomer or a precursor to a monomer for the synthesis of specialty polymers with high thermal stability and low dielectric constants. The presence of two different halogens also opens up possibilities for post-polymerization modification, where one halogen is selectively replaced to introduce further functionality.

Derivatization Strategies and Functional Group Transformations in Complex Molecule Synthesis

The chemical reactivity of this compound is dictated by the interplay of its functional groups. Derivatization strategies would aim to selectively modify one or more of these groups to build more complex molecular architectures. researchgate.netscbt.com Functional group interconversions are central to organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaNH2) | Replacement of Cl or F (F is generally more activating for SNAr) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds (replacement of Cl) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl amines (replacement of Cl) |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group |

| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Introduction of another halogen |

| Metal-Halogen Exchange | Organolithium or Grignard reagents | Aryllithium or aryl Grignard reagents |

The fluorine and chlorine atoms are potential sites for nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to achieve selectivity. The chlorine atom, being a better leaving group in many transition-metal-catalyzed cross-coupling reactions, would likely be the primary site of reaction under Suzuki or Buchwald-Hartwig conditions.

Electrophilic aromatic substitution reactions, such as nitration or further halogenation, would be directed by the existing substituents. The fluorine and chlorine are ortho, para-directing deactivators, while the tert-butyl group is an ortho, para-directing activator. The steric bulk of the tert-butyl group would likely hinder substitution at the ortho position (position 3), favoring substitution at position 5.

Metal-halogen exchange, typically with organolithium reagents, could be used to generate a reactive organometallic species. This would most likely occur at the more reactive C-Cl bond, providing a nucleophilic carbon center that can react with a variety of electrophiles to introduce new functional groups.

The tert-butyl group itself is generally robust but can be cleaved under harsh acidic conditions, which could be a consideration in multi-step syntheses. cas.cz Recent research has also explored the functionalization of the C-H bonds of tert-butyl groups, opening up new avenues for derivatization. chemrxiv.org

Advanced Fluorination Chemistry

Methods for Efficient Fluorination of Functionalized Aromatic Compounds

The synthesis of functionalized fluoroaromatics like 2-(tert-butyl)-4-chloro-1-fluorobenzene relies on a diverse toolkit of fluorination methods. These can be broadly categorized into electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed processes. numberanalytics.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). alfa-chemistry.com Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability and ease of handling. mdpi.comwikipedia.org For a precursor to this compound, such as 1-(tert-butyl)-3-chlorobenzene, the directing effects of the substituents would be critical. The tert-butyl group is a moderately activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. Electrophilic fluorination would likely yield a mixture of isomers, with the fluorine adding to positions ortho or para to the substituents.

Nucleophilic Aromatic Substitution (SNAr): This method is effective for aromatic rings bearing electron-withdrawing groups and a good leaving group (like -Cl, -Br, or -NO₂). numberanalytics.com A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. alfa-chemistry.com The synthesis of this compound could potentially be achieved from a precursor like 2-(tert-butyl)-1,4-dichlorobenzene. However, the presence of the electron-donating tert-butyl group would make the ring less susceptible to nucleophilic attack, likely requiring harsh reaction conditions. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has been shown to be a highly efficient reagent for such transformations under milder conditions. researchgate.netacsgcipr.org

Transition-Metal-Catalyzed Fluorination: This rapidly evolving field uses catalysts based on palladium, copper, or other metals to facilitate C-F bond formation. numberanalytics.com These methods can fluorinate aryl halides or triflates and offer alternative pathways where electrophilic or nucleophilic methods fail. numberanalytics.com For instance, a palladium-catalyzed fluorination of 2-(tert-butyl)-4-chloro-1-bromobenzene could be a viable route to the target compound, offering high selectivity. u-tokyo.ac.jp

| Method | Fluorine Source | Typical Substrate | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor®, NFSI) | Electron-rich aromatics | Mild conditions, high functional group tolerance | Low regioselectivity with multiple directing groups; not suitable for electron-poor aromatics |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride Salts (e.g., KF, CsF, TBAF) | Electron-poor aromatics with a good leaving group | Cost-effective, suitable for large-scale synthesis | Requires activated substrates, often harsh conditions |

| Transition-Metal Catalysis | Fluoride Salts, AgF, etc. | Aryl halides, triflates, boronic acids | High selectivity, broad substrate scope | Catalyst cost and sensitivity, potential for side reactions |

Asymmetric Fluorination Strategies and Their Synthetic Utility

Asymmetric fluorination introduces a fluorine atom to create a chiral center in a molecule, a critical strategy in the synthesis of pharmaceuticals. While this compound is an achiral molecule, the principles of asymmetric fluorination are central to advanced organofluorine chemistry. These methods typically involve either the use of chiral fluorinating reagents or, more commonly, catalysis with a chiral entity. chimia.ch

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. Chiral amines or phosphoric acids can activate substrates, such as carbonyl compounds, to react enantioselectively with electrophilic fluorinating agents like NFSI. chimia.ch Another approach utilizes chiral metal complexes, such as those involving nickel, which can direct the stereoselective alkylation of a substrate with a fluorinated component. beilstein-journals.org Although not directly applicable to the aromatic ring of this compound, these strategies would be essential if, for example, a chiral fluorinated side-chain were to be installed on the benzene (B151609) ring.

Electrophilic versus Nucleophilic Fluorinating Reagents in Aromatic Systems

The choice between electrophilic and nucleophilic fluorination for aromatic systems is dictated primarily by the electronic nature of the substrate. alfa-chemistry.com

Electrophilic Fluorinating Reagents: These reagents, characterized by an electron-deficient fluorine atom (often bonded to nitrogen, as in N-F reagents), are ideal for fluorinating electron-rich aromatic compounds. wikipedia.org The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the aromatic π-system attacks the electrophilic fluorine. researchgate.net

Mechanism: SEAr (Electrophilic Aromatic Substitution).

Common Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), N-fluoropyridinium salts. alfa-chemistry.comalfa-chemistry.com

Advantages: They are often stable, easy to handle, and react under mild conditions. rsc.org

Disadvantages: They are generally ineffective for electron-deficient aromatic rings. Regioselectivity can be difficult to control when multiple activating groups are present. wikipedia.org In a potential synthesis of this compound from an unfluorinated precursor, the directing effects of the chloro and tert-butyl groups would compete, likely leading to a mixture of products.

Nucleophilic Fluorinating Reagents: These reagents provide a fluoride ion (F⁻) as the active species and are used to fluorinate electron-poor aromatic rings that contain a suitable leaving group. alfa-chemistry.com The reaction is an SNAr process, where the fluoride ion attacks the carbon atom bearing the leaving group.

Mechanism: SNAr (Nucleophilic Aromatic Substitution). acsgcipr.org

Common Reagents: Alkali metal fluorides (KF, CsF), Tetrabutylammonium fluoride (TBAF). alfa-chemistry.comacsgcipr.org

Advantages: The reagents are often inexpensive, making this method suitable for large-scale industrial processes. alfa-chemistry.com

Disadvantages: The method requires an activated aromatic system (i.e., containing electron-withdrawing groups) and a good leaving group. The high hydration energy of the fluoride ion means that strictly anhydrous conditions are often necessary for good reactivity. acsgcipr.org

| Characteristic | Electrophilic Reagents (e.g., NFSI) | Nucleophilic Reagents (e.g., KF) |

|---|---|---|

| Reactive Species | "F+" (Electrophilic Fluorine) | F⁻ (Fluoride Ion) |

| Substrate Requirement | Electron-rich aromatic ring | Electron-poor aromatic ring with a leaving group |

| Mechanism | SEAr | SNAr |

| Example Reaction | Fluorination of phenol (B47542) or anisole | Fluorination of 4-nitrochlorobenzene (Halex process) |

Fluoride-Ion-Mediated Reactions and Benzyne (B1209423) Intermediates

An alternative pathway for forming C-F bonds on an aromatic ring involves the generation of highly reactive aryne intermediates, such as benzyne. nih.gov These species can be formed from ortho-disubstituted aromatics. One common method involves treating an ortho-silylaryl triflate or nonaflate with a fluoride source. jst.go.jp The fluoride ion's high affinity for silicon triggers the elimination of the silyl (B83357) group and the leaving group, forming a transient triple bond within the benzene ring. youtube.com

Once formed, the benzyne intermediate is rapidly trapped by a nucleophile present in the reaction mixture. If a fluoride source is used both to generate the benzyne and to act as the nucleophile, a fluoroaromatic compound is produced. jst.go.jp For a molecule like this compound, a plausible synthetic route could start from a precursor such as 1-(tert-butyl)-3-chloro-2-(trimethylsilyl)phenol. This precursor could be converted to its nonaflate, and subsequent treatment with a fluoride source like Bu₄NF could generate the 3-(tert-butyl)-5-chlorobenzyne intermediate. The subsequent nucleophilic attack by a fluoride ion on this benzyne would yield a mixture of two regioisomers: this compound and 1-(tert-butyl)-5-chloro-2-fluorobenzene. The regioselectivity of the fluoride attack would be influenced by the steric and electronic effects of the existing substituents. jst.go.jp This method is particularly powerful for synthesizing substituted fluoroaromatics that are difficult to access through traditional SEAr or SNAr pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.